molecular formula C11H21NO2 B11956660 5-Methyl-6-morpholino-4-hexen-2-OL CAS No. 72908-62-4

5-Methyl-6-morpholino-4-hexen-2-OL

Cat. No.: B11956660
CAS No.: 72908-62-4
M. Wt: 199.29 g/mol
InChI Key: KTWDFYADAJXZMB-XCVCLJGOSA-N
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Description

5-Methyl-6-morpholino-4-hexen-2-OL: is an organic compound with the molecular formula C11H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-morpholino-4-hexen-2-OL typically involves the reaction of morpholine with a suitable hexenol precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-methyl-4-hexen-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-6-morpholino-4-hexen-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Saturated alcohols

    Substitution: Functionalized morpholine derivatives

Scientific Research Applications

Chemistry: 5-Methyl-6-morpholino-4-hexen-2-OL is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its morpholine ring is a common motif in many pharmaceuticals, making it a valuable precursor in drug discovery.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents. Research into its biological activity and mechanism of action can lead to the discovery of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-6-morpholino-4-hexen-2-OL involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 3-Methyl-5-hexen-3-ol
  • 3-Ethyl-5-hexen-3-ol
  • 3,5-Dimethyl-5-hexen-3-ol
  • 3-Methyl-1-hexen-3-ol
  • 5-Methyl-1-hexen-3-ol

Comparison: 5-Methyl-6-morpholino-4-hexen-2-OL is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other hexenol derivatives, this compound offers enhanced reactivity and potential for functionalization. Its morpholine ring also provides additional sites for interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

72908-62-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(E)-5-methyl-6-morpholin-4-ylhex-4-en-2-ol

InChI

InChI=1S/C11H21NO2/c1-10(3-4-11(2)13)9-12-5-7-14-8-6-12/h3,11,13H,4-9H2,1-2H3/b10-3+

InChI Key

KTWDFYADAJXZMB-XCVCLJGOSA-N

Isomeric SMILES

CC(C/C=C(\C)/CN1CCOCC1)O

Canonical SMILES

CC(CC=C(C)CN1CCOCC1)O

Origin of Product

United States

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